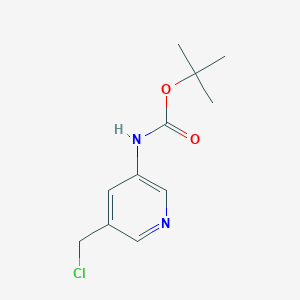
Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate is a chemical compound with the CAS Number: 1196153-37-3 . It has a molecular weight of 242.7 and its IUPAC name is tert-butyl 5-(chloromethyl)-3-pyridinylcarbamate . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h4,6-7H,5H2,1-3H3,(H,14,15) . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Synthesis Processes
Process Development and Pilot-Plant Synthesis
The compound is used in the scalable synthesis of lymphocyte function-associated antigen 1 inhibitors. It is prepared through a Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by amide formation, achieving over 97% purity (Li et al., 2012).
Control of Site of Lithiation
Lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate involves reactions with various electrophiles to yield substituted derivatives. This process demonstrates the compound's utility in chemical synthesis (Smith et al., 2013).
Chemical Functionalization
- Functionalization of p-tert-butylcalix[6]arene: This study explored base-catalyzed alkylation with 2-(chloromethyl)pyridine, leading to the isolation of pyridinyl homologues. The compound's role in producing complex mixtures through alkylation is highlighted (Neri & Pappalardo, 1993).
Synthesis of Novel Compounds
- Synthesis of Pyrazole-Based Pyridine Ligands: These ligands, including variations of tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate, were synthesized and characterized for their potential in extracting nickel(II) and copper(II). This study shows the application in synthesizing ligands for metal ion extraction (Pearce et al., 2019).
Organic Chemistry Applications
- Die Dehydrierung von Alkoholen: In this study, the oxidation of alcohols with tert-butyl hypochlorite, where this compound could be a related reagent, was investigated. It emphasizes the compound's relevance in oxidation reactions in organic chemistry (Grob & Schmid, 1953).
properties
IUPAC Name |
tert-butyl N-[5-(chloromethyl)pyridin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h4,6-7H,5H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOBVBFJIZKLIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide](/img/structure/B2380521.png)
![6-Cyclopentyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380524.png)
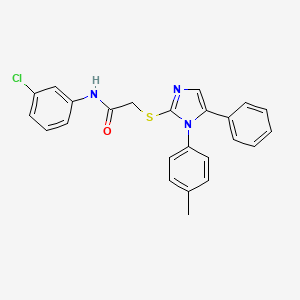
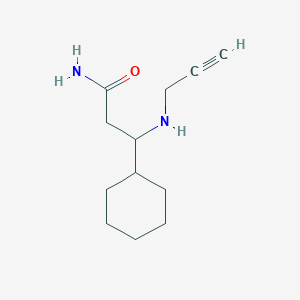
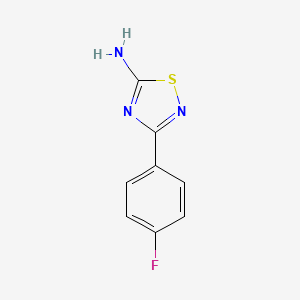
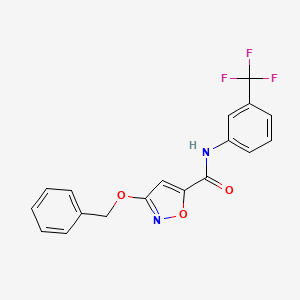
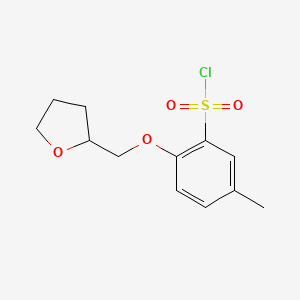
![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380531.png)
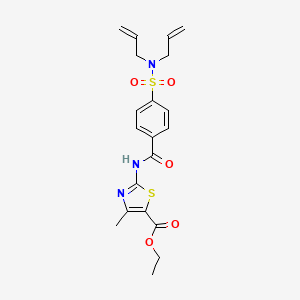
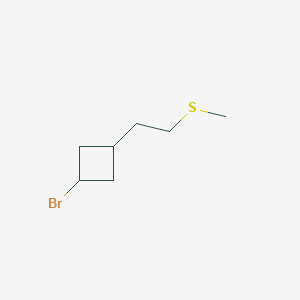
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2380536.png)
![Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2380539.png)
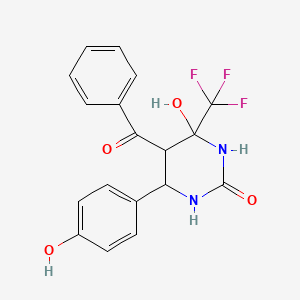
![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B2380541.png)